![molecular formula C9H10N2OS2 B5460508 3,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5460508.png)
3,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
3,6-dimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one, also known as DMTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antitubercular Agent Development
The compound has been evaluated for its potential as an antitubercular agent. Studies have shown that certain derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains . These findings suggest that the compound and its derivatives could be further developed as antitubercular drugs, offering a new avenue for treating tuberculosis.
Cytochrome bd Oxidase Inhibition
Research indicates that thieno[2,3-d]pyrimidin-4(3H)-ones, including this compound, can inhibit cytochrome bd oxidase (Cyt-bd), a promising drug target in Mycobacterium tuberculosis . This inhibition is particularly relevant in the context of developing drug combinations targeting energy metabolism in tuberculosis bacteria, potentially leading to more effective treatments.
High-Temperature Sensor Applications
The compound’s derivatives have been applied in the development of high-temperature sensors. These sensors, known as chemical composition gratings (CCGs), are used to monitor thermo-mechanical loads in high-temperature structures . This application is crucial for industries where temperature and mechanical stress monitoring is essential for safety and performance.
Computational Chemistry and Biology
The identifier CCG-320901 is associated with the Chemical Computing Group, which develops tools for computational chemistry and biology research . While not a direct application of the compound itself, the association with computational research tools underscores the compound’s relevance in scientific studies, particularly in molecular design and simulations.
properties
IUPAC Name |
3,6-dimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-5-4-6-7(14-5)10-9(13-3)11(2)8(6)12/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDFLUCGHYTVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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